Quinuclidin-3-yldi(thiophen-2-yl)methanol

Description

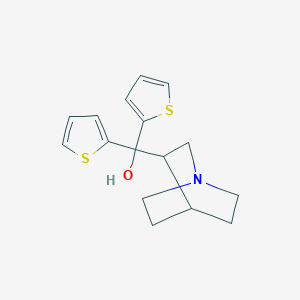

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS2/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17/h1-4,9-10,12-13,18H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYCSOSPTSAGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973322 | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-75-5 | |

| Record name | 3-Quinuclidinemethanol, alpha,alpha-di-2-thienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathway

The synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol can be logically achieved through a two-step process. The initial phase involves the independent synthesis of the two primary precursors: the electrophilic ketone, 3-quinuclidinone, and the nucleophilic organometallic reagent, 2-thienyllithium. The final step is the nucleophilic addition of at least two equivalents of 2-thienyllithium to 3-quinuclidinone to form the desired tertiary alcohol.

A schematic representation of this proposed pathway is detailed below.

Caption: Proposed synthetic workflow for Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key precursors.

Synthesis of 3-Quinuclidinone Hydrochloride

3-Quinuclidinone serves as the core scaffold for the target molecule. Its synthesis via a Dieckmann condensation is a well-established method.

| Parameter | Value |

| Starting Materials | Ethyl isonicotinate, Ethyl bromoacetate |

| Reagents | 10% Palladium on charcoal, Potassium, Toluene, Hydrochloric acid |

| Key Steps | 1. Formation of 1-Carbethoxymethyl-4-carbethoxypyridinium bromide2. Catalytic hydrogenation to 1-Carbethoxymethyl-4-carbethoxypiperidine3. Dieckmann condensation with potassium in toluene4. Hydrolysis and decarboxylation with hydrochloric acid |

| Overall Yield | 40-44% |

Protocol:

A detailed, step-by-step procedure for the synthesis of 3-quinuclidinone hydrochloride is available in the literature, for instance, through the robust methods outlined in Organic Syntheses.[1] The procedure involves the initial reaction of ethyl isonicotinate with ethyl bromoacetate, followed by hydrogenation and a subsequent Dieckmann cyclization.[1]

Synthesis of 2-Thienyllithium

The highly nucleophilic 2-thienyllithium is proposed as the reagent to introduce the di(thiophen-2-yl)methanol moiety.

| Parameter | Value |

| Starting Material | 2-Bromothiophene |

| Reagent | n-Butyllithium (BuLi) |

| Solvent | Diethyl ether (Et2O) |

| Reaction Temperature | -70 °C to room temperature |

Protocol:

-

To a solution of 16 mmol of n-butyllithium in 20 mL of diethyl ether, cooled to -70 °C, 2.60 g (16 mmol) of 2-bromothiophene is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours to afford a solution of 2-thienyllithium.[2]

2-Thienyllithium + 3-Quinuclidinone -> Quinuclidin-3-yl-di(thiophen-2-yl)methanol

References

An In-depth Technical Guide to the Chemical Properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-yl-di(thiophen-2-yl)methanol, also known by its CAS Number 57734-75-5 and as a key intermediate in the synthesis of the long-acting muscarinic antagonist aclidinium bromide, is a tertiary alcohol containing a quinuclidine and two thiophene moieties. Its structural features suggest its potential as a muscarinic receptor antagonist, making it a compound of significant interest in drug discovery and development, particularly in the area of respiratory diseases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an anticholinergic agent.

Chemical Properties

A summary of the known chemical and physical properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol and its hydrochloride salt is presented below.

| Property | Value | Source |

| IUPAC Name | {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol | [1] |

| Synonyms | Quiditene base, (3-Quinuclidyl) di(2-thienyl) carbinol | ChemicalBook |

| CAS Number | 57734-75-5 (free base) | [1] |

| Molecular Formula | C₁₆H₁₉NOS₂ | [1] |

| Molecular Weight | 305.46 g/mol | ChemicalBook |

| LogP | 2.94 | [2] |

| Appearance | Powder or liquid | [3][4] |

Hydrochloride Salt Properties:

| Property | Value | Source |

| CAS Number | 57734-76-6 | [5] |

| Molecular Formula | C₁₆H₂₀ClNOS₂ | [5] |

| Molecular Weight | 341.91 g/mol | [5] |

| Appearance | Powder or liquid | [3][4] |

Synthesis and Experimental Protocols

Quinuclidin-3-yl-di(thiophen-2-yl)methanol is synthesized as a key intermediate in the preparation of aclidinium bromide. The general synthetic route involves a Grignard reaction.

Experimental Protocol: Grignard Reaction for the Synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol [Intermediate for Aclidinium Bromide]

This protocol is based on the general synthesis described in patent literature for the preparation of aclidinium bromide, where Quinuclidin-3-yl-di(thiophen-2-yl)methanol is a crucial intermediate.

Materials:

-

Quinuclidin-3-yl glyoxylate (or a suitable ester precursor)

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reactions (e.g., three-necked flask, dropping funnel, condenser with drying tube)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromothiophene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a controlled temperature. The formation of the Grignard reagent, 2-thienylmagnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Grignard Reaction: A solution of quinuclidin-3-yl glyoxylate in anhydrous diethyl ether or THF is added dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C) with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, Quinuclidin-3-yl-di(thiophen-2-yl)methanol, can be further purified by column chromatography or recrystallization to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on the specific ester precursor and scale of the reaction.

Biological Activity and Signaling Pathways

As a direct precursor to the potent muscarinic antagonist aclidinium bromide, Quinuclidin-3-yl-di(thiophen-2-yl)methanol is expected to exhibit anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6][7] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in various physiological functions.

Mechanism of Action: Muscarinic Receptor Antagonism

Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[8] This blockade inhibits the parasympathetic nervous system, leading to a variety of physiological effects. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade. The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors and the point of intervention for an antagonist like Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Caption: Muscarinic M1/M3/M5 receptor signaling and antagonism.

Experimental Workflow: In Vitro Muscarinic Receptor Binding Assay

To determine the binding affinity of Quinuclidin-3-yl-di(thiophen-2-yl)methanol for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard experimental approach.

References

- 1. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, CasNo.57734-76-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 57734-76-6 CAS Manufactory [m.chemicalbook.com]

- 6. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinuclidin-3-yl di(thiophen-2-yl)methanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt, also known as Quiditene, is a synthetic compound with potential therapeutic applications. This technical guide provides a comprehensive overview of its known properties, drawing from available chemical and preclinical data. The document covers the compound's chemical structure, physicochemical characteristics, and preliminary insights into its pharmacological profile, with a focus on its potential anti-inflammatory and analgesic activities. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully elucidate the compound's mechanism of action and therapeutic potential.

Introduction

Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt is a molecule featuring a quinuclidine core, a structural motif present in various biologically active compounds. The presence of two thiophene rings suggests potential interactions with various biological targets. While in-depth studies on this specific salt are scarce, preliminary information suggests it may possess anti-inflammatory and analgesic properties[1]. This guide aims to consolidate the existing information and provide a framework for future research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Quinuclidin-3-yl di(thiophen-2-yl)methanol and its hydrochloride salt is presented in Table 1. This data is compiled from chemical supplier databases and publicly available resources.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound Name | Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt | N/A |

| Synonym | Quiditene | [1] |

| CAS Number | 57734-76-6 | [1] |

| Molecular Formula | C₁₆H₂₀ClNOS₂ | [1] |

| Molecular Weight | 341.92 g/mol | [1] |

| Appearance | Powder or liquid | N/A |

| Purity | ≥95% | [2] |

| Boiling Point | 442.5°C at 760 mmHg | [1] |

| Flash Point | 221.4°C | [1] |

| Vapor Pressure | 1.31E-08 mmHg at 25°C | [1] |

| Refractive Index | 1.673 | [1] |

| LogP (non-salt form) | 2.94 | [2] |

Note: Some data points are for the non-salt form, Quinuclidin-3-yl di(thiophen-2-yl)methanol.

Pharmacological Profile

Potential Anti-inflammatory and Analgesic Activity

Quiditene has been reported to exhibit potential anti-inflammatory and analgesic properties. It has been suggested that the compound can inhibit the production of inflammatory mediators in both in vitro and animal models[1]. However, specific details regarding the experimental models, the mediators inhibited, and the potency of this inhibition are not currently available in the public domain.

Inferred Mechanism of Action

The quinuclidine moiety is a key pharmacophore in many compounds targeting muscarinic and nicotinic acetylcholine receptors. The structural similarity of Quinuclidin-3-yl di(thiophen-2-yl)methanol to known muscarinic antagonists suggests that it may act on these receptors. Muscarinic receptors are involved in a wide range of physiological processes, including inflammation and pain signaling. Therefore, it is plausible that the potential anti-inflammatory and analgesic effects of this compound are mediated through antagonism of one or more muscarinic receptor subtypes.

Further research is necessary to confirm this hypothesis and to determine the binding affinities and functional activities of the compound at the different muscarinic and nicotinic receptor subtypes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt are not extensively described in publicly available literature. However, based on studies of similar compounds, the following general methodologies could be applied.

Synthesis

A plausible synthetic route for Quinuclidin-3-yl di(thiophen-2-yl)methanol could involve the Grignard reaction.

Diagram 1: Postulated Synthesis Workflow

Caption: Postulated synthetic workflow for Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride.

Methodology:

-

Grignard Reagent Formation: 2-bromothiophene would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 2-thienylmagnesium bromide.

-

Grignard Reaction: The freshly prepared Grignard reagent would then be reacted with quinuclidin-3-one in a stoichiometric ratio.

-

Work-up: The reaction mixture would be quenched with an aqueous solution of a weak acid (e.g., ammonium chloride) to neutralize the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Purification: The crude product would be extracted with an organic solvent and purified using techniques such as column chromatography.

-

Salt Formation: The purified free base would be dissolved in a suitable solvent and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

Biological Assays

To investigate the pharmacological profile of this compound, a series of in vitro and in vivo assays would be required.

Diagram 2: Proposed Biological Evaluation Workflow

Caption: Proposed workflow for the biological evaluation of the compound.

Methodologies:

-

Receptor Binding Assays: Radioligand binding assays could be performed using cell membranes expressing recombinant human muscarinic (M1-M5) and nicotinic acetylcholine receptor subtypes to determine the binding affinity (Ki) of the compound.

-

Functional Assays: A variety of functional assays could be employed to determine the efficacy of the compound at the identified target receptors. For example, calcium mobilization assays for Gq-coupled muscarinic receptors (M1, M3, M5) or cAMP assays for Gi-coupled receptors (M2, M4).

-

In Vitro Anti-inflammatory Assays: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) could be measured in lipopolysaccharide (LPS)-stimulated macrophage cell lines or primary cells.

-

In Vivo Analgesia Models: Standard animal models of pain, such as the hot plate test or the acetic acid-induced writhing test, could be used to assess the analgesic effects of the compound.

-

In Vivo Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the anti-inflammatory activity of novel compounds.

Signaling Pathways

Given the inferred activity as a muscarinic antagonist, the compound would likely modulate signaling pathways downstream of these G-protein coupled receptors.

Diagram 3: Potential Muscarinic Receptor Antagonism Signaling

Caption: Postulated antagonism of Gq-coupled muscarinic receptor signaling.

This diagram illustrates the potential mechanism by which the compound, acting as an antagonist at Gq-coupled muscarinic receptors (e.g., M1, M3), could block the downstream signaling cascade that leads to cellular responses involved in inflammation and pain.

Conclusion and Future Directions

Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt is a compound with preliminary evidence suggesting anti-inflammatory and analgesic potential. However, a significant gap in the scientific literature exists regarding its detailed pharmacological properties and mechanism of action. Future research should focus on:

-

Definitive Synthesis and Characterization: A full spectroscopic characterization (NMR, IR, MS) of the synthesized compound.

-

Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a broad range of receptors, with an initial focus on muscarinic and nicotinic subtypes.

-

Elucidation of Mechanism of Action: In-depth in vitro and in vivo studies to confirm its anti-inflammatory and analgesic effects and to identify the specific molecular targets and signaling pathways involved.

-

Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its potential as a drug candidate.

The information presented in this guide provides a foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt.

References

An In-Depth Technical Guide to {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol, also known by the trivial name quiditene , is a tertiary carbinol derivative featuring a quinuclidine core and two thiophene rings. This compound has been investigated for its potential therapeutic applications, notably as an anti-ulcer agent. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and available biological data.

Chemical Identity and Structure

The chemical structure and key identifiers for {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol are presented below.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol |

| Synonyms | Quiditene, (3-Quinuclidyl) di(2-thienyl) carbinol, Di(2-thienyl)(3-quinuclidyl)carbinol |

| CAS Number | 57734-75-5 |

| Molecular Formula | C₁₆H₁₉NOS₂ |

| Molecular Weight | 305.46 g/mol |

| Appearance | Powder or liquid |

| Purity | Typically >97% |

| Storage | Store in a tightly closed container |

Chemical Structure:

Caption: Chemical structure of {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol.

Synthesis

A key step in the synthesis of {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol, also known as quiditene, involves the monolithiumization of thiophene. A general synthetic approach is outlined below, based on available literature.

Experimental Protocol: Synthesis of Quiditene

Materials:

-

Thiophene

-

Phenyllithium

-

3-Quinuclidinone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

Thiophene Lithiation: A solution of thiophene in an anhydrous ethereal solvent (diethyl ether or THF) is cooled to a low temperature (typically -70°C to -20°C).

-

To this cooled solution, a solution of phenyllithium in a suitable solvent is added dropwise while maintaining the low temperature. This reaction generates 2-lithiothiophene in situ.

-

Grignard-type Reaction: A solution of 3-quinuclidinone in an anhydrous ethereal solvent is then added dropwise to the 2-lithiothiophene solution, again at a low temperature.

-

The reaction mixture is stirred for a specified period, allowing the nucleophilic attack of the second equivalent of 2-lithiothiophene on the intermediate to form the tertiary alkoxide.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography, to yield pure {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol.

Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, reaction times, and temperatures, may need to be optimized for best results.

Caption: Synthetic workflow for {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol.

Biological Activity and Mechanism of Action

{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol has been primarily investigated for its anti-ulcerous properties . While detailed quantitative data and specific molecular targets are not extensively reported in publicly available literature, the following points summarize the current understanding.

-

Anti-ulcer Activity: The compound, under the name quiditene, has been described as a potential anti-ulcer drug. The exact mechanism of its gastroprotective effect is not fully elucidated but may involve the modulation of factors that contribute to mucosal defense.

-

Potential Targets: Given the structural similarity of the quinuclidine scaffold to acetylcholine, it is plausible that this compound may interact with muscarinic or nicotinic acetylcholine receptors, which are known to play a role in regulating gastric acid secretion and mucosal protection. However, specific binding affinities and functional activities at these receptors for this particular compound require further investigation.

Table 2: Summary of Biological Data (Qualitative)

| Activity | Description |

| Anti-ulcer | Investigated as a potential agent for the treatment of peptic ulcers. |

| Mechanism of Action | Not fully characterized. May involve modulation of cholinergic pathways or other gastroprotective mechanisms. |

Future Directions

Further research is warranted to fully characterize the pharmacological profile of {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol. Key areas for future investigation include:

-

Quantitative Pharmacological Studies: Determination of binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) at a panel of relevant receptors, particularly muscarinic and nicotinic acetylcholine receptor subtypes.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanism(s) underlying its anti-ulcer activity, including its effects on gastric acid secretion, mucus production, and mucosal blood flow.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to potentially optimize its potency and selectivity.

-

Preclinical and Clinical Development: Comprehensive preclinical safety and efficacy studies to validate its therapeutic potential for the treatment of peptic ulcer disease.

Caption: Logical relationship between current knowledge and future research directions.

Conclusion

{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol is a molecule of interest with potential therapeutic applications in the treatment of peptic ulcer disease. While its synthesis has been outlined, a comprehensive understanding of its pharmacological profile and mechanism of action remains an area for further scientific exploration. This guide provides a foundational overview for researchers and drug development professionals interested in this compound and its derivatives.

An In-depth Technical Guide on the Solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative assessment of its expected solubility based on the properties of structurally similar quinuclidine derivatives. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of organic compounds is detailed to enable researchers to generate quantitative data. This guide also includes a visualization of the muscarinic acetylcholine receptor signaling pathway, a potential pharmacological target for this class of compounds, to provide context for its application in drug development.

Introduction

Quinuclidin-3-yl)di(thiophen-2-yl)methanol is a heterocyclic organic compound featuring a quinuclidine core, a tertiary alcohol, and two thiophene rings. The quinuclidine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

Solubility Profile of Quinuclidin-3-yl)di(thiophen-2-yl)methanol

As of the date of this publication, specific quantitative data on the solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in common organic solvents has not been reported in the scientific literature. However, based on the known solubility of related quinuclidine-containing compounds, a qualitative assessment can be made.

Qualitative Solubility Assessment

The solubility of organic compounds is governed by the principle of "like dissolves like." The polarity of the solvent and the solute are key determinants of solubility.

-

Polar Solvents: The presence of the hydroxyl group and the nitrogen atom in the quinuclidine ring suggests that Quinuclidin-3-yl)di(thiophen-2-yl)methanol will exhibit some degree of polarity. Therefore, it is expected to be soluble in polar protic solvents such as methanol and ethanol , and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

-

Non-Polar Solvents: The two thiophene rings and the overall carbon skeleton contribute to the non-polar character of the molecule. This suggests that it may also have some solubility in less polar solvents like dichloromethane and chloroform . Its solubility in highly non-polar solvents such as hexanes or diethyl ether is expected to be limited.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for Quinuclidin-3-yl)di(thiophen-2-yl)methanol. The following table is provided as a template for researchers to populate once experimental data has been generated.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |

| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | Data not available |

| Acetone | (CH₃)₂CO | 5.1 | 25 | Data not available | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |

| Hexanes | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of an organic compound, such as Quinuclidin-3-yl)di(thiophen-2-yl)methanol, in various organic solvents. This method is based on the shake-flask method, which is considered the gold standard for thermodynamic solubility determination.

Materials and Equipment

-

Quinuclidin-3-yl)di(thiophen-2-yl)methanol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Quinuclidin-3-yl)di(thiophen-2-yl)methanol to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of Quinuclidin-3-yl)di(thiophen-2-yl)methanol of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in the original solvent, taking into account the dilution factor.

-

Potential Signaling Pathway Involvement

Quinuclidine derivatives, particularly those with bulky aromatic substituents, are known to act as antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G-protein coupled receptors are involved in a wide range of physiological functions. The structural similarity of Quinuclidin-3-yl)di(thiophen-2-yl)methanol to known muscarinic antagonists suggests that it may also interact with these receptors. The following diagram illustrates a simplified signaling pathway for the M1 muscarinic acetylcholine receptor.

Caption: Potential antagonism of the M1 muscarinic receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in Section 3.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for Quinuclidin-3-yl)di(thiophen-2-yl)methanol in organic solvents is not currently available, this guide provides a qualitative assessment and a robust experimental protocol for its determination. The provided visualizations of a potential signaling pathway and the experimental workflow serve as valuable resources for researchers in the field of drug discovery and development. The generation of precise solubility data through the outlined experimental procedures will be instrumental in advancing the study and application of this compound.

References

Spectroscopic and Structural Elucidation of Quinuclidin-3-yl-di(thiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties—the quinuclidine core and thiophene rings—along with established principles of NMR and mass spectrometry. This guide also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, offering a foundational resource for researchers in the field.

Chemical Structure and Properties

Quinuclidin-3-yl-di(thiophen-2-yl)methanol possesses a unique three-dimensional structure, incorporating a rigid bicyclic quinuclidine cage, a tertiary alcohol, and two thiophene rings. This combination of features suggests potential interactions with various biological targets.

Table 1: Chemical Properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

| Property | Value |

| IUPAC Name | (1-azabicyclo[2.2.2]octan-3-yl)bis(thiophen-2-yl)methanol |

| Molecular Formula | C₁₆H₁₉NOS₂ |

| Molecular Weight | 305.46 g/mol |

| CAS Number | 57734-75-5 |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Quinuclidin-3-yl-di(thiophen-2-yl)methanol. These predictions are based on the known spectral characteristics of 3-quinuclidinol, thiophene derivatives, and general principles of spectroscopy for tertiary alcohols.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | m | 4H | Thiophene C-H (α and β) |

| 6.90 - 7.10 | m | 2H | Thiophene C-H (β') |

| 5.50 | s | 1H | -OH |

| 3.00 - 3.40 | m | 6H | Quinuclidine -CH₂-N- |

| 2.50 - 2.80 | m | 1H | Quinuclidine C3-H |

| 1.50 - 2.00 | m | 4H | Quinuclidine -CH₂- |

| 1.30 - 1.50 | m | 1H | Quinuclidine bridgehead C-H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| 145.0 | Thiophene C (α to S, attached to C-OH) |

| 127.0 | Thiophene C (α to S) |

| 125.5 | Thiophene C (β to S) |

| 124.0 | Thiophene C (β' to S) |

| 80.0 | C-OH |

| 60.5 | Quinuclidine C3 |

| 47.0 | Quinuclidine C2, C6 |

| 26.0 | Quinuclidine C4 |

| 25.0 | Quinuclidine C5, C7 |

| 19.5 | Quinuclidine C8 |

Predicted Mass Spectrometry Data

Mass spectrometry of alcohols often shows fragmentation patterns such as alpha cleavage and dehydration.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 305 | [M]⁺ (Molecular Ion) |

| 287 | [M - H₂O]⁺ (Loss of water) |

| 222 | [M - C₄H₃S]⁺ (Alpha cleavage, loss of a thienyl radical) |

| 194 | [M - C₄H₃S - CO]⁺ (Further fragmentation) |

| 111 | [C₇H₁₃N]⁺ (Quinuclidine fragment) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Synthesis Workflow

A plausible synthetic route involves the Grignard reaction between a thiophene-derived organomagnesium halide and 3-quinuclidinone.

Caption: Synthetic workflow for Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Protocol:

-

Grignard Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 3-quinuclidinone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required.

Mass Spectrometry Analysis

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500. For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the complete spectroscopic characterization of a synthesized compound.

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

This guide provides a foundational framework for the synthesis and detailed spectroscopic analysis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol. The presented data and protocols are intended to facilitate further research and development of this and related compounds. As experimental data becomes available, this guide can be updated to reflect more precise spectroscopic information.

An In-depth Technical Guide to the Predicted Mechanism of Action of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action for the novel compound, Quinuclidin-3-yl(di(thiophen-2-yl)methanol). Based on the well-established pharmacology of its structural analogs, this compound is projected to function as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This document provides a comprehensive overview of the predicted pharmacological profile, including anticipated binding affinities and functional potencies. Detailed experimental protocols for the characterization of such a compound are provided, alongside diagrams of the relevant signaling pathways to elucidate its cellular effects.

Predicted Pharmacological Profile

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) belongs to the quinuclidinyl ester class of compounds, which are widely recognized for their interaction with muscarinic acetylcholine receptors. The core structure, featuring a quinuclidine ring and a di-substituted methanol, is a classic pharmacophore for muscarinic antagonists. The presence of two thiophene rings in place of the more common phenyl rings is a key structural feature. Studies on similar analogs, where phenyl groups are substituted with thienyl moieties, have shown that this substitution does not significantly diminish affinity for muscarinic receptors. Therefore, it is predicted that Quinuclidin-3-yl(di(thiophen-2-yl)methanol) will act as a competitive antagonist at multiple muscarinic receptor subtypes (M1-M5).

Predicted Quantitative Data

The following table summarizes the predicted binding affinities (Ki) and functional antagonist potencies (pA2) of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) at the M1, M2, and M3 muscarinic receptor subtypes. These values are hypothetical and based on typical ranges observed for similar non-selective muscarinic antagonists.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Potency (pA2) |

| Muscarinic M1 | 1 - 10 | 8.5 - 9.5 |

| Muscarinic M2 | 5 - 20 | 8.0 - 9.0 |

| Muscarinic M3 | 1 - 15 | 8.2 - 9.2 |

Predicted Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is predicted to act as a competitive antagonist at muscarinic acetylcholine receptors. This means it will bind to the same site as the endogenous agonist, acetylcholine (ACh), but will not activate the receptor. By occupying the binding site, it will prevent ACh from binding and initiating downstream signaling cascades.

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes are coupled to different G proteins and thus activate distinct signaling pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

By blocking these pathways, Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is expected to inhibit the physiological responses mediated by acetylcholine, such as smooth muscle contraction, gland secretion, and modulation of heart rate and neuronal activity.

Signaling Pathway Diagrams

The following diagrams illustrate the predicted inhibitory effect of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) on the major muscarinic receptor signaling pathways.

Caption: Predicted inhibitory effect on M1, M3, and M5 receptor signaling.

Caption: Predicted inhibitory effect on M2 and M4 receptor signaling.

Experimental Protocols

The following protocols describe standard assays for characterizing a novel muscarinic receptor antagonist.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, or M3).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compound: Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

-

Non-specific binding control: Atropine (1 µM).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration approximately equal to its Kd), 50 µL of the test compound dilution or control, and 50 µL of the cell membrane preparation.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the test compound to antagonize agonist-induced calcium release in cells expressing M1 or M3 receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human M1 or M3 muscarinic receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Carbachol.

-

Test compound: Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

-

A fluorescence plate reader with automated liquid handling.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound in assay buffer and add them to the cells. Incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of carbachol (typically the EC80) to the wells and immediately measure the change in fluorescence over time.

-

Determine the inhibitory effect of the test compound on the carbachol-induced calcium response.

-

Calculate the IC50 of the test compound. For determining the pA2 value, perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.

Caption: General experimental workflow for characterizing a novel muscarinic antagonist.

Conclusion

Based on its chemical structure and the established pharmacology of related compounds, Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is predicted to be a competitive antagonist of muscarinic acetylcholine receptors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its binding affinity and functional potency. The provided signaling pathway diagrams offer a clear visual representation of its predicted inhibitory effects at a cellular level. Further experimental validation is required to confirm this predicted mechanism of action and to determine its selectivity profile across the five muscarinic receptor subtypes.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, Quinuclidin-3-yl(di(thiophen-2-yl)methanol). Based on its structural similarity to established therapeutic agents, this document elucidates the primary molecular targets, summarizes relevant quantitative biological data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways. The principal focus of this guide is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic applications of this compound, particularly in the context of respiratory and other disorders modulated by the cholinergic system.

Introduction

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a tertiary amine featuring a quinuclidine core, a structural motif prevalent in a class of pharmacologically active compounds known as muscarinic receptor antagonists. Its chemical architecture, specifically the quinuclidinol ester-like scaffold, bears a strong resemblance to potent anticholinergic agents. This structural analogy forms the primary basis for the hypothesis that its biological activity is mediated through the muscarinic acetylcholine receptor (mAChR) system. This guide will delve into the specifics of this interaction, providing a detailed overview for further investigation.

Primary Biological Target: Muscarinic Acetylcholine Receptors

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological functions. The therapeutic efficacy of muscarinic antagonists in respiratory diseases is primarily mediated through the blockade of the M3 receptor subtype located on airway smooth muscle, leading to bronchodilation.[2]

Quantitative Biological Data of a Structurally Related Compound

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Aclidinium | ~0.4 | ~0.5 | ~0.2 | ~0.4 | ~0.4 |

| Data derived from radioligand binding assays displacing [3H]N-methylscopolamine ([3H]NMS).[3][4] |

These subnanomolar affinities across all five subtypes indicate that aclidinium is a potent muscarinic antagonist. Notably, while it binds with high affinity to all subtypes, its clinical efficacy is primarily attributed to its action on M3 receptors.[3] It is highly probable that Quinuclidin-3-yl(di(thiophen-2-yl)methanol) will exhibit a similar high-affinity binding profile to muscarinic receptors.

Signaling Pathway

The M3 muscarinic acetylcholine receptor, the putative primary target for Quinuclidin-3-yl(di(thiophen-2-yl)methanol), is coupled to the Gq class of G-proteins.[5][6] Antagonism of this receptor by the compound would inhibit the downstream signaling cascade initiated by acetylcholine.

Experimental Protocols

To empirically determine the biological targets and functional activity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol), the following experimental protocols are recommended.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the five muscarinic receptor subtypes.[7][8]

Objective: To quantify the affinity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK-293 cells).

-

[3H]N-methylscopolamine ([3H]NMS) as the radioligand.

-

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) (test compound).

-

Atropine or another high-affinity non-selective muscarinic antagonist for determination of non-specific binding.

-

Assay buffer (e.g., phosphate-buffered saline with Ca2+ and Mg2+).

-

96-well microtiter plates.

-

Glass fiber filter mats (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Plate harvester.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]NMS (typically at its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-6 hours).[9]

-

Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the test compound to antagonize agonist-induced increases in intracellular calcium, a key downstream event in M3 receptor signaling.[10][11]

Objective: To determine the functional antagonist activity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) at the M3 muscarinic receptor.

Materials:

-

Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).

-

A muscarinic agonist (e.g., carbachol or acetylcholine).

-

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the M3-expressing cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation period.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the different concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Place the plate in the fluorescence plate reader.

-

Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of the agonist (typically the EC80 concentration) to all wells.

-

Continue to monitor the fluorescence signal over time to measure the agonist-induced calcium transient.

-

The antagonist effect of the test compound will be observed as a concentration-dependent inhibition of the agonist-induced fluorescence signal.

-

Determine the IC50 value of the test compound for the inhibition of the calcium response.

-

This data will confirm the compound's functional antagonism at the M3 receptor.

Other Potential Biological Targets

While the primary targets are strongly predicted to be muscarinic receptors, the quinuclidine scaffold is also found in ligands for other receptors, such as nicotinic acetylcholine receptors (nAChRs).[12] However, the overall structure of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is significantly more characteristic of a muscarinic antagonist than a nicotinic agonist or antagonist. Broader profiling against a panel of receptors and enzymes would be necessary to definitively rule out off-target activities.

Conclusion

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a promising compound with a high probability of acting as a potent muscarinic receptor antagonist. Its structural similarity to clinically approved LAMAs suggests a therapeutic potential, particularly in the treatment of COPD and other conditions characterized by cholinergic overactivity. The experimental protocols detailed in this guide provide a clear path for the empirical validation of its biological targets and functional activity. Further investigation into its selectivity profile, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic utility.

References

- 1. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 3. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mybiosource.com [mybiosource.com]

- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Quinuclidin-3-yl)di(thiophen-2-yl)methanol: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Quinuclidin-3-yl)di(thiophen-2-yl)methanol, a scaffold of significant interest in medicinal chemistry, particularly in the context of muscarinic acetylcholine receptor antagonists. This document details the synthetic methodologies for accessing these compounds, presents a structured analysis of their pharmacological properties with a focus on structure-activity relationships (SAR), and provides detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds and visualizes critical experimental and logical workflows. While specific quantitative data for a broad series of direct analogs of Quinuclidin-3-yl)di(thiophen-2-yl)methanol are not extensively available in the public domain, this guide compiles and extrapolates from closely related structures to provide a robust framework for further research and development in this area.

Introduction

The quinuclidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal template for the design of receptor ligands. When combined with diaryl or di(heteroaryl)methanol functionalities, the resulting quinuclidin-3-yl carbinols have shown significant affinity and selectivity for various receptors, most notably the muscarinic acetylcholine receptors (mAChRs).

Quinuclidin-3-yl)di(thiophen-2-yl)methanol represents a key chemotype within this class of compounds. The presence of the thiophene rings, bioisosteres of the phenyl ring, offers unique electronic and steric properties that can influence receptor binding and pharmacokinetic profiles. This guide explores the synthesis, pharmacological activity, and therapeutic potential of structural analogs and derivatives of this core molecule, with a primary focus on their role as muscarinic receptor antagonists.

Synthetic Strategies

The synthesis of Quinuclidin-3-yl)di(thiophen-2-yl)methanol and its analogs generally proceeds through the reaction of a quinuclidine-based precursor with appropriate heteroaromatic Grignard or organolithium reagents.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Figure 1. General synthetic workflow for Quinuclidin-3-yl)di(thiophen-2-yl)methanol analogs.

Experimental Protocol: Synthesis of Quinuclidin-3-yl)di(thiophen-2-yl)methanol

Materials:

-

3-Quinuclidinone hydrochloride

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for Grignard initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and apparatus for anhydrous reactions

Procedure:

-

Preparation of Thiophen-2-ylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine and a few drops of 2-bromothiophene (2.2 equivalents) in anhydrous diethyl ether. Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Dissolve 3-quinuclidinone hydrochloride (1.0 equivalent) in a minimal amount of water and neutralize with a suitable base (e.g., sodium carbonate) to obtain the free base. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the resulting 3-quinuclidinone free base in anhydrous THF and cool the solution to 0 °C in an ice bath. Add the freshly prepared thiophen-2-ylmagnesium bromide solution dropwise to the cooled solution of 3-quinuclidinone under a nitrogen atmosphere.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Quinuclidin-3-yl)di(thiophen-2-yl)methanol.

Pharmacology and Structure-Activity Relationships (SAR)

The primary pharmacological target of many Quinuclidin-3-yl)di(thiophen-2-yl)methanol analogs is the family of muscarinic acetylcholine receptors (M1-M5). These compounds typically act as competitive antagonists. The affinity and selectivity for the different muscarinic receptor subtypes are influenced by the nature of the aromatic/heteroaromatic rings and any substituents they may bear.

Quantitative Pharmacological Data

| Compound ID | R1 | R2 | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| A | Phenyl | Phenyl | 1.2 | 8.5 | 0.9 | 2.5 | 1.8 |

| B | Thiophen-2-yl | Phenyl | 2.5 | 15.2 | 1.8 | 4.1 | 3.2 |

| C | Thiophen-2-yl | Thiophen-2-yl | Data not available | Data not available | Data not available | Data not available | Data not available |

| D | Phenyl | Cyclopentyl | 0.8 | 10.1 | 0.6 | 1.9 | 1.1 |

| E | 4-F-Phenyl | Phenyl | 1.0 | 7.9 | 0.7 | 2.1 | 1.5 |

Note: The data in this table is illustrative and compiled from various sources on related muscarinic antagonists. The values for Compound C are noted as "Data not available" to reflect the current state of publicly accessible literature.

Key SAR Observations:

-

Aromatic/Heteroaromatic Groups: The nature of the groups attached to the carbinol carbon is critical for high affinity. Bulky, lipophilic groups are generally favored. The replacement of a phenyl ring with a thiophene ring (Compound B vs. A) can be well-tolerated, often with a modest decrease in affinity.

-

Substitution on Aromatic Rings: Substitution on the phenyl or thiophene rings can modulate affinity and selectivity. For example, electron-withdrawing groups like fluorine (Compound E) can sometimes enhance affinity.

-

Alkyl/Cycloalkyl Substitution: Replacing one of the aromatic rings with a cycloalkyl group, such as cyclopentyl (Compound D), can lead to very high affinity, suggesting a specific hydrophobic pocket in the receptor binding site.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for human muscarinic M1, M2, and M3 receptors.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Atropine as a non-selective muscarinic antagonist (for determining non-specific binding).

-

Test compounds (analogs of Quinuclidin-3-yl)di(thiophen-2-yl)methanol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well microplate, add the assay buffer, the cell membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd). For determining total binding, add buffer instead of the test compound. For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathways

Quinuclidin-3-yl)di(thiophen-2-yl)methanol and its analogs that act as muscarinic antagonists exert their effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. The M3 subtype, in particular, is a key target for therapeutic intervention in various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.

M3 Muscarinic Receptor Antagonist Signaling Pathway

The binding of a muscarinic antagonist to the M3 receptor prevents the conformational changes necessary for G-protein coupling and downstream signaling. The following diagram illustrates the canonical signaling pathway of the M3 receptor and the point of intervention by an antagonist.

Figure 2. Signaling pathway of the M3 muscarinic receptor and inhibition by an antagonist.

Conclusion and Future Directions

The Quinuclidin-3-yl)di(thiophen-2-yl)methanol scaffold represents a promising starting point for the development of novel muscarinic receptor antagonists. The synthetic accessibility and the potential for diverse structural modifications make this class of compounds highly attractive for medicinal chemistry campaigns. While there is a need for more comprehensive public data on the SAR of direct analogs, the principles derived from related quinuclidinyl carbinols provide a strong foundation for rational drug design.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with substitutions on the thiophene rings and variations in the heteroaromatic moieties to build a detailed SAR profile.

-

Subtype selectivity: Exploring modifications to enhance selectivity for specific muscarinic receptor subtypes, which could lead to improved therapeutic profiles with fewer side effects.

-

Pharmacokinetic optimization: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to identify candidates with desirable drug-like properties.

-

In vivo efficacy studies: Progressing lead compounds into relevant animal models to assess their therapeutic potential for conditions such as COPD, asthma, and overactive bladder.

By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the exploration of Quinuclidin-3-yl)di(thiophen-2-yl)methanol derivatives as a valuable class of therapeutic agents.

Methodological & Application

Application Note: In Vitro Characterization of Quinuclidin-3-yldi(thiophen-2-yl)methanol for Muscarinic Acetylcholine Receptor Antagonism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinuclidin-3-yldi(thiophen-2-yl)methanol is a synthetic compound with a structural resemblance to known muscarinic acetylcholine receptor (mAChR) antagonists. The quinuclidine core is a well-established scaffold for potent mAChR ligands. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound, specifically focusing on its potential as an antagonist for muscarinic acetylcholine receptors. The described assays are fundamental in early-stage drug discovery for determining the affinity and functional potency of test compounds.

Key In Vitro Assays

Two primary in vitro assays are recommended for characterizing the activity of this compound at mAChRs:

-

Radioligand Binding Assay: This assay directly measures the affinity of the test compound for the receptor by competing with a radiolabeled ligand. It is crucial for determining the binding affinity (Ki) of the compound for different mAChR subtypes (M1-M5).[1][2]

-

Calcium Mobilization Assay: This is a functional assay that measures the ability of the test compound to inhibit the intracellular calcium release induced by a known mAChR agonist.[3][4] This assay determines the functional potency (IC50) of the antagonist.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical mAChR antagonist with structural similarities to this compound.

Table 1: Muscarinic Receptor Binding Affinity of a Representative Antagonist

| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Test Compound Ki (nM) |

| M1 | [3H]-Pirenzepine | 1.5 | 15.2 |

| M2 | [3H]-AF-DX 384 | 2.0 | 5.8 |

| M3 | [3H]-4-DAMP | 0.5 | 2.1 |

| M4 | [3H]-Pirenzepine | 3.0 | 25.6 |

| M5 | [3H]-4-DAMP | 0.8 | 8.9 |

Table 2: Functional Antagonism of a Representative Compound at the M3 Receptor

| Assay Type | Agonist | Agonist Concentration (nM) | Test Compound IC50 (nM) |

| Calcium Mobilization | Carbachol | 100 (EC80) | 12.5 |

| Inositol Phosphate Accumulation | Acetylcholine | 1000 (EC80) | 18.7 |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay measures the affinity of a test compound by quantifying its ability to displace a known high-affinity radioligand from the muscarinic receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[1][2]

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) as a non-selective antagonist, or subtype-selective radioligands).

-

Test compound: this compound.

-

Non-specific binding control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well filter plates (GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of the test compound dilution.

-

25 µL of the radioligand at a concentration equal to its Kd value.

-

50 µL of the cell membrane preparation (5-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

-

Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-